NBI-42902

Descripción general

Descripción

NBI-42902 es un potente antagonista no peptídico del receptor de la hormona liberadora de gonadotropina humana. Es conocido por su alta afinidad de unión al receptor, lo que lo convierte en un compuesto significativo en el campo de la endocrinología. El compuesto ha mostrado promesa en la supresión de las concentraciones séricas de hormona luteinizante, lo cual es crucial para el manejo de enfermedades dependientes de esteroides sexuales como el cáncer de próstata y la endometriosis .

Métodos De Preparación

La síntesis de NBI-42902 involucra optimizaciones continuas de la serie de uracilo, lo que lleva a mejoras significativas tanto en la actividad antagonista como en las propiedades farmacocinéticas . El compuesto se prepara típicamente como una solución oral en una mezcla de propilenglicol y agua purificada que contiene sorbitol, sabor a crema de naranja y alcohol bencílico como conservante .

Análisis De Reacciones Químicas

NBI-42902 se somete a varias reacciones químicas, incluida la inhibición competitiva de la unión del radioligando peptídico al receptor de la hormona liberadora de gonadotropina humana. Es un potente antagonista funcional de la acumulación de fosfato de inositol, el flujo de calcio y la activación de ERK1/2 estimulados por la hormona liberadora de gonadotropina . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de las vías del receptor de la hormona liberadora de gonadotropina.

Aplicaciones Científicas De Investigación

NBI-42902 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza ampliamente en endocrinología para estudiar la supresión del eje hipotalámico-hipofisario-gonadal. El compuesto ha mostrado eficacia en la reducción de la hormona luteinizante sérica en macacos machos castrados después de la administración oral . Además, tiene utilidad clínica potencial como un agente oral para la supresión de gonadotropinas en humanos, lo que lo convierte en una herramienta valiosa en el tratamiento de enfermedades dependientes de esteroides sexuales .

Mecanismo De Acción

NBI-42902 ejerce sus efectos uniéndose con alta afinidad al receptor de la hormona liberadora de gonadotropina humana. Esta unión inhibe la activación del receptor, lo que lleva a una supresión del eje hipotalámico-hipofisario-gonadal. El compuesto inhibe la acumulación de fosfato de inositol, el flujo de calcio y la activación de ERK1/2 estimulados por la hormona liberadora de gonadotropina . Este mecanismo reduce eficazmente los niveles de hormona luteinizante sérica, lo cual es crucial para el manejo de afecciones como el cáncer de próstata y la endometriosis .

Comparación Con Compuestos Similares

NBI-42902 es único en su alta afinidad de unión y potente actividad antagonista en comparación con otros compuestos similares. Por ejemplo, Elagolix es otro antagonista no peptídico de la hormona liberadora de gonadotropina que ha entrado en desarrollo clínico. This compound exhibe mejor adsorción, parámetros farmacocinéticos y actividad . Otros compuestos similares incluyen cetrorelix y abarelix, que son antagonistas peptídicos pero son inhibidores menos potentes de la unión del radioligando en comparación con this compound .

Actividad Biológica

NBI-42902 is a novel, orally available nonpeptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It has been investigated for its potential in suppressing gonadotropin secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical in reproductive health. This article synthesizes findings from various studies, presenting detailed data on the biological activity of this compound, including pharmacokinetics, in vitro and in vivo effects, and its therapeutic implications.

Pharmacological Characterization

Mechanism of Action:

this compound functions as a competitive antagonist at the GnRH receptor, inhibiting the action of endogenous GnRH. It has been shown to effectively suppress LH secretion in both animal models and human clinical trials.

Key Pharmacological Data:

- Binding Affinity: this compound exhibits a high binding affinity for the GnRH receptor with an inhibition constant of 0.56 nM and a dissociation constant of 0.19 nM .

- Inhibition of Signaling: In vitro studies demonstrated that this compound inhibits GnRH-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation, indicating its effectiveness in blocking downstream signaling pathways activated by GnRH .

Phase I Study in Postmenopausal Women

A pivotal study evaluated the safety and biological activity of this compound in postmenopausal women. The study design included a double-blind, placebo-controlled, single-dose escalation format.

Study Details:

- Participants: 56 healthy postmenopausal women.

- Dosage: Participants received single doses of this compound ranging from 5 mg to 200 mg.

- Outcome Measures: Safety, tolerability, and serum concentrations of LH and FSH were monitored.

Results:

- Safety Profile: this compound was well tolerated across all doses.

- LH Suppression: There was a significant dose-dependent decrease in serum LH levels:

- 5 mg group: -19 ± 5%

- 150 mg group: -55 ± 2%

Pharmacokinetics:

this compound was rapidly absorbed post-administration with a terminal elimination half-life between 2.7 ± 0.3 hours and 4.8 ± 0.8 hours. A clear relationship was observed between plasma concentrations of this compound and the extent of LH suppression .

In Vivo Studies

In addition to human trials, this compound's efficacy was tested in castrated male macaques to further characterize its biological activity.

Findings:

this compound effectively lowered serum LH levels after both oral and intravenous administration, demonstrating its potential as an oral therapeutic agent for managing conditions influenced by the hypothalamic-pituitary-gonadal axis .

Comparative Summary Table

| Study Type | Population | Dosage Range | Key Findings |

|---|---|---|---|

| Phase I Trial | Postmenopausal Women | 5 mg - 200 mg | Dose-dependent LH suppression; well tolerated |

| In Vivo (Macaques) | Castrated Male Macaques | Oral & IV | Effective reduction of serum LH levels |

Propiedades

IUPAC Name |

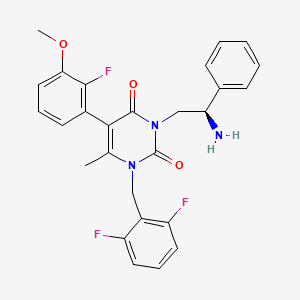

3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUWBZDJMYYRDG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352290-60-9 | |

| Record name | NBI-42902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-42902 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.